molecular formula C37H37N5O5S B12396668 Rtioxa-43

Rtioxa-43

Katalognummer: B12396668
Molekulargewicht: 663.8 g/mol
InChI-Schlüssel: WIANBLHLJZGLLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rtioxa-43 is a chemical compound known for its role as an orexin receptor agonist. It has a molecular formula of C37H37N5O5S and a molecular weight of 663.79 g/mol . This compound is primarily used in scientific research to study the orexin system, which is involved in regulating wakefulness and sleep.

Vorbereitungsmethoden

The synthesis of Rtioxa-43 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as amide bond formation and sulfonylation.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form this compound.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of reaction conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Rtioxa-43 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: In this reaction, one functional group in this compound is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Rtioxa-43 has several scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Rtioxa-43 is unique in its high affinity and selectivity for orexin receptors. Similar compounds include:

This compound stands out due to its specific agonistic activity on orexin receptors, making it a valuable tool for studying the orexin system and its physiological effects.

Eigenschaften

Molekularformel

C37H37N5O5S

Molekulargewicht

663.8 g/mol

IUPAC-Name

N-[2-[3-[[2-methoxy-5-[3-[methyl(pyridin-4-ylmethyl)carbamoyl]phenyl]phenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide

InChI

InChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43)

InChI-Schlüssel

WIANBLHLJZGLLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.